molecular formula C21H19BrClNO4 B5317512 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5317512
M. Wt: 464.7 g/mol
InChI Key: JCCRLMNCQNZYGM-HTXNQAPBSA-N
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Description

“5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including bromophenyl, chlorobenzoyl, hydroxy, and methoxypropyl groups

Properties

IUPAC Name

(4E)-5-(3-bromophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClNO4/c1-28-11-3-10-24-18(14-4-2-5-15(22)12-14)17(20(26)21(24)27)19(25)13-6-8-16(23)9-7-13/h2,4-9,12,18,25H,3,10-11H2,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCRLMNCQNZYGM-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the pyrrol-2-one ring.

  • Step 1: Preparation of Intermediates

      Chlorobenzoylation: The addition of a chlorobenzoyl group to the intermediate compound.

  • Step 2: Coupling Reactions

      Hydroxylation: Introduction of a hydroxyl group.

      Methoxypropylation: Addition of a methoxypropyl group.

  • Step 3: Formation of Pyrrol-2-one Ring

      Cyclization: The final step involves cyclization to form the pyrrol-2-one ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.

    Reduction: Reduction reactions may target the carbonyl group in the chlorobenzoyl moiety.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Compounds with new functional groups replacing bromine or chlorine.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Biochemical Studies: Investigation of its interactions with biological molecules.

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Exploration of its efficacy in treating various diseases.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(4-methoxybutyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of “5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful in unique applications.

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